2-(1H-1,3-Benzodiazol-2-YL)-N'-[(1E)-1-phenylethylidene]acetohydrazide
Description
The compound 2-(1H-1,3-Benzodiazol-2-YL)-N'-[(1E)-1-phenylethylidene]acetohydrazide (molecular formula: C₂₄H₂₂N₄OS, molecular weight: 414.527) is a Schiff base derivative featuring a benzimidazole core linked via a sulfanyl group to an acetohydrazide scaffold, which is further substituted with a phenylethylidene moiety . The compound’s synthesis typically involves condensation reactions between hydrazide intermediates and aldehydes, as observed in analogous derivatives .
Properties
Molecular Formula |
C17H16N4O |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(Z)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C17H16N4O/c1-12(13-7-3-2-4-8-13)20-21-17(22)11-16-18-14-9-5-6-10-15(14)19-16/h2-10H,11H2,1H3,(H,18,19)(H,21,22)/b20-12- |
InChI Key |
BSEPQBXMHRCXAZ-NDENLUEZSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CC1=NC2=CC=CC=C2N1)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CC1=NC2=CC=CC=C2N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-Benzodiazol-2-YL)-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves the reaction of 2-(1H-1,3-benzodiazol-2-yl)acetohydrazide with an aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing, heating, and purification. Quality control measures are essential to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-Benzodiazol-2-YL)-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of benzodiazoles exhibit significant antimicrobial properties. The compound's structure allows it to interact with microbial targets effectively. For instance, derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria as well as fungal strains.
A study on related compounds demonstrated that certain benzodiazole derivatives had minimum inhibitory concentrations (MIC) as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus, indicating strong antibacterial activity . This suggests that 2-(1H-1,3-Benzodiazol-2-YL)-N'-[(1E)-1-phenylethylidene]acetohydrazide could be a candidate for developing new antimicrobial agents.
Anticancer Potential
The anticancer properties of benzodiazole derivatives are also noteworthy. The compound has been evaluated against various cancer cell lines, including colorectal carcinoma (HCT116). Research findings indicate that certain derivatives exhibit IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting enhanced efficacy . For example, one derivative showed an IC50 of 4.53 µM against HCT116 cells, outperforming the standard drug .
Synthesis and Structural Modifications
The synthesis of 2-(1H-1,3-Benzodiazol-2-YL)-N'-[(1E)-1-phenylethylidene]acetohydrazide typically involves the condensation of benzodiazole derivatives with acetohydrazide under controlled conditions. Structural modifications can enhance its biological activity and selectivity towards specific targets.
Case Study 1: Antimicrobial Efficacy
In a comparative study, various synthesized benzodiazole derivatives were tested for their antimicrobial efficacy. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Escherichia coli and Klebsiella pneumoniae. This aligns with the structure-activity relationship (SAR) principles where substituents influence the compound's interaction with microbial targets .
Case Study 2: Anticancer Activity Assessment
Another study focused on the anticancer potential of related compounds where derivatives were tested against HCT116 cells. The results showed that modifications at specific positions on the benzodiazole ring significantly impacted cytotoxicity. Compounds with para-substituents demonstrated superior activity compared to their ortho or meta counterparts .
Mechanism of Action
The mechanism of action of 2-(1H-1,3-Benzodiazol-2-YL)-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Benzimidazole Core Variations
- Ethylthio-Substituted Analogs : Derivatives such as (E)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)-N’-(4-methylbenzylidene)acetohydrazide (IC₅₀: 6.84 ± 1.3 μM against α-glucosidase) demonstrate that introducing sulfur-containing groups (e.g., ethylthio) enhances enzyme inhibition compared to the standard acarbose (IC₅₀: 378.2 ± 0.12 μM) .
- Triazole-Benzimidazole Hybrids : Compounds like 2-(4-((1H-benzimidazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-N’-(arylmethylidene)acetohydrazides exhibit improved antimicrobial activity, with MIC values <10 μg/mL against bacterial and fungal strains, highlighting the role of triazole moieties in broadening biological activity .
Benzylidene/Ethylidene Modifications
- Halogenated Benzylidene Derivatives: Halogen substitutions (e.g., Cl, Br) on the benzylidene ring, as in (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide, improve lipophilicity and membrane penetration, critical for anticancer activity .
Enzyme Inhibition
- α-Glucosidase Inhibition : Ethylthio-benzimidazolyl acetohydrazides (e.g., compound 228 , IC₅₀: 6.10 ± 0.5 μM) outperform the parent compound class in enzyme inhibition, suggesting that electron-withdrawing groups (e.g., -SCH₂CH₃) enhance interaction with the enzyme’s active site .
- Antimicrobial Activity : Derivatives with 3-nitrofuran or 2-hydroxybenzylidene substituents (e.g., 2-(3-benzyl-8-methylxanthine-7-yl)-N’-[(1E,2E)-3-(5-nitrofuran-2-YL)prop-2-en-1-yliden]-acetohydrazide ) show potent antimicrobial action, with MIC values <5 μM, attributed to nitro groups’ electrophilic reactivity .
Anticancer and Antimetastatic Effects
- Melanoma Selectivity: Compounds like N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide exhibit selective cytotoxicity against melanoma (IGR39) cells, linked to their ability to induce apoptosis via caspase-3 activation .
Physicochemical Properties
- Molecular Weight : The parent compound (414.527 g/mol) is heavier than simpler analogs like N′-benzylidene-2-(1H-pyrazol-1-yl)acetohydrazide (228.25 g/mol), which may influence bioavailability .
- Solubility : Derivatives with polar groups (e.g., 2-hydroxybenzylidene in or 4-methoxyphenyl in ) exhibit improved aqueous solubility due to hydrogen bonding and reduced logP values.
Biological Activity
2-(1H-1,3-Benzodiazol-2-YL)-N'-[(1E)-1-phenylethylidene]acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by recent research findings.
Chemical Structure and Properties
The compound features a benzodiazole moiety linked to an acetohydrazide group through an imine bond. Its molecular formula is , with a molecular weight of 306.36 g/mol. The structure can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of 2-(1H-1,3-Benzodiazol-2-YL)-N'-[(1E)-1-phenylethylidene]acetohydrazide against various bacterial strains. For instance, research demonstrated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL, indicating promising potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of the compound have been extensively studied. In vitro assays showed that it induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the activation of caspase pathways and modulation of cell cycle progression. Notably, IC50 values for MCF-7 cells were reported at approximately 15 µM, suggesting effective cytotoxicity .
The proposed mechanism of action for the biological activity of this compound involves:
- Enzyme Inhibition : The benzodiazole moiety may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : Potential binding to receptors involved in cell signaling pathways could modulate cellular responses and promote apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives of benzodiazole compounds, including our target compound. The results indicated that modifications in the substituents on the benzodiazole ring significantly affected antimicrobial potency. The study concluded that structural optimization could enhance efficacy against resistant bacterial strains .
Case Study 2: Anticancer Activity in Vivo
In vivo studies using xenograft models demonstrated that treatment with 2-(1H-1,3-Benzodiazol-2-YL)-N'-[(1E)-1-phenylethylidene]acetohydrazide significantly reduced tumor growth compared to controls. Tumor volume measurements indicated a decrease by approximately 40% after four weeks of treatment at a dose of 10 mg/kg .
Table 1: Biological Activity Summary
| Activity Type | Test Organisms/Cell Lines | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | ||
| Anticancer | MCF-7 | 15 µM | |
| A549 | 20 µM |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity | Observations |
|---|---|---|
| Parent Compound | Moderate activity | Base structure with no modifications |
| Compound with additional methyl group | Enhanced activity | Increased lipophilicity improved membrane penetration |
| Compound with halogen substitutions | Variable activity | Dependent on position and type of halogen |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
